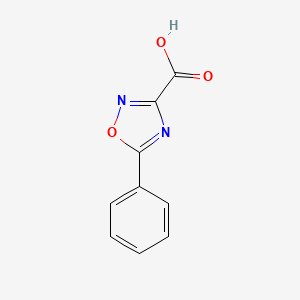

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid

CAS No.: 37937-62-5

Cat. No.: VC2470159

Molecular Formula: C9H6N2O3

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37937-62-5 |

|---|---|

| Molecular Formula | C9H6N2O3 |

| Molecular Weight | 190.16 g/mol |

| IUPAC Name | 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H6N2O3/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6/h1-5H,(H,12,13) |

| Standard InChI Key | FBWZBUNNSOZSSJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC(=NO2)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NO2)C(=O)O |

Introduction

Chemical Identity and Structure

Basic Identification

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid is a structurally distinct heterocyclic compound identified by several standardized nomenclature systems. The compound has a molecular formula of C9H6N2O3 and a molecular weight of 190.16 g/mol . Its primary identification number in chemical registries is CAS Number 37937-62-5, which was assigned through the Chemical Abstracts Service registry . The compound was first entered into the PubChem database on December 5, 2007, with the most recent modification to its entry recorded on March 1, 2025 .

Structural Characteristics

The compound is characterized by a 1,2,4-oxadiazole heterocyclic core - a five-membered ring containing one oxygen atom and two nitrogen atoms in positions 1, 2, and 4. This central oxadiazole ring is substituted at position 5 with a phenyl group and at position 3 with a carboxylic acid functional group. The distinctive arrangement of these substituents contributes to the compound's chemical behavior and potential biological activities . The structure can be represented in various formats including SMILES notation (C1=CC=C(C=C1)C2=NC(=NO2)C(=O)O) and InChI (InChI=1S/C9H6N2O3/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6/h1-5H,(H,12,13)) .

Physical and Chemical Properties

Chemical Properties

The chemical reactivity of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid is primarily determined by its functional groups. The carboxylic acid group can undergo typical reactions including esterification, amidation, and salt formation. For instance, the compound can be converted to its methyl ester derivative (methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate) through standard esterification procedures . The oxadiazole ring itself exhibits aromatic character, although it is less reactive toward electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effects of the nitrogen atoms.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid typically focuses on the formation of the oxadiazole ring system. One common approach involves reactions that form the oxadiazole ring through cyclization procedures. These methods generally start with appropriate precursors that can be cyclized to form the five-membered heterocyclic ring with the correct substitution pattern.

Specific Synthetic Routes

A documented synthetic route involves the reaction between potassium ethoxide and 3-amino-4-benzoylfurazan. This reaction can produce intermediates such as 5-phenyl-1,2,4-oxadiazole-3-carboxamide, which can then be further modified to yield the carboxylic acid derivative through hydrolysis or other appropriate transformations. The synthesis generally requires careful control of reaction conditions to ensure selective formation of the desired isomer and to maximize yield.

Laboratory Considerations

The synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid in laboratory settings requires consideration of several factors including reagent purity, reaction temperature, and isolation procedures. The final product typically requires purification steps such as recrystallization or column chromatography to ensure high purity. Analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are essential for confirming the structure and purity of the synthesized compound.

Biological and Pharmacological Applications

Overview of Biological Activities

1,2,4-Oxadiazole derivatives, including 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, have emerged as compounds of interest in medicinal chemistry due to their diverse biological activities. The oxadiazole scaffold is considered a privileged structure in drug discovery, capable of interacting with various biological targets. While specific data on 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid is somewhat limited in the current literature, research on structurally related compounds provides valuable insights into its potential biological profile.

Structure-Activity Relationships

Research on oxadiazole derivatives indicates that modification of the basic structure with different substituents can significantly enhance biological activity. In the case of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, the phenyl group and carboxylic acid moiety contribute to its potential interactions with biological targets. The carboxylic acid group can participate in hydrogen bonding with amino acid residues in protein targets, while the phenyl ring may engage in hydrophobic or π-stacking interactions with aromatic amino acids in binding pockets.

Structural Comparisons and Related Compounds

Comparison with Related Oxadiazole Derivatives

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid belongs to a larger family of oxadiazole compounds, each with unique properties and potential applications. A closely related compound is methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (CAS: 37384-61-5), which is essentially the methyl ester of our compound of interest . This ester derivative has a molecular weight of 204.18 g/mol and differs in certain physicochemical properties, such as having no hydrogen bond donors compared to the one donor in the carboxylic acid parent compound .

Structural Isomers

It is important to distinguish 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid from its structural isomers, particularly 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid. Despite having the same molecular formula (C9H6N2O3) and molecular weight (190.16 g/mol), these compounds differ in the arrangement of atoms in the oxadiazole ring, resulting in distinct chemical and biological properties. The different positioning of nitrogen atoms in the heterocyclic ring can significantly affect the electronic distribution and consequently the compound's reactivity and interactions with biological targets.

Current Research and Future Directions

Research Gaps

Despite the potential applications of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, several research gaps remain. Detailed studies on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles, would provide valuable insights for any potential medicinal applications. Additionally, comprehensive toxicological evaluations are needed to better understand its safety profile for various applications.

Emerging Applications

The versatile structure of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid suggests potential applications beyond those currently documented. The compound's heterocyclic nature makes it a candidate for investigation in materials science, particularly in the development of organic electronic materials, where heterocyclic compounds often exhibit interesting optical and electronic properties. Furthermore, its ability to form various derivatives opens possibilities for creating compound libraries for high-throughput screening in drug discovery.

Future Research Directions

Future research on 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid could focus on several promising directions. Structure-activity relationship studies with systematic modifications of the basic structure could identify more potent derivatives for specific biological targets. Computational studies, including molecular docking and dynamics simulations, could predict interactions with potential biological targets and guide rational design of derivatives. Additionally, investigating potential synergistic effects with established therapeutic agents could reveal combinatorial approaches for enhanced efficacy in disease treatment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume